molecular formula C20H27NO B1437081 N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline CAS No. 1040686-88-1

N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline

Cat. No.: B1437081
CAS No.: 1040686-88-1
M. Wt: 297.4 g/mol
InChI Key: HCKNGDCQPLEZQG-UHFFFAOYSA-N
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Description

N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline is a substituted aromatic amine characterized by a benzyl group bearing an isopentyloxy substituent at the 2-position and a 3,5-dimethylaniline moiety. The 3,5-dimethylaniline core (3,5-DMA) is synthesized via reactions involving trichloroacetic acid and phosphoryl chloride, as described in . This compound’s structure combines lipophilic (isopentyloxy) and electron-donating (methyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

3,5-dimethyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-15(2)9-10-22-20-8-6-5-7-18(20)14-21-19-12-16(3)11-17(4)13-19/h5-8,11-13,15,21H,9-10,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKNGDCQPLEZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=CC=C2OCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Dehydrogenation Route

  • Starting material: 3,5-dimethyl-cyclohexenone oxime.
  • Catalyst: 1% Pd on SiO₂.
  • Conditions: Gas phase reaction at 280–300°C under nitrogen and hydrogen flow.
  • Outcome: Conversion to 3,5-dimethylaniline with ~79% theoretical yield.
  • Notes: This method avoids reliance on sym. m-xylenol, which is derived from coal tar and contains isomeric impurities.

This catalytic route offers a cleaner alternative to traditional methods, minimizing environmental impact and improving purity.

Diazotization and Reduction Methods

  • Starting from: o-nitroaniline derivatives.
  • Process: Diazotization with sodium nitrite and hydrochloric acid at low temperatures (0–5°C), followed by coupling and reduction steps.
  • Reducing agents: Sodium hypophosphite, Raney nickel with hydrogen, or other hydride sources.
  • Yield: Up to 92.5% for 3,5-dimethylaniline.
  • Advantages: Mild reaction conditions, short production cycle (~3 days), and reduced environmental pollution compared to nitration routes.

This approach is industrially relevant for producing high-purity 3,5-dimethylaniline.

Synthesis of the Isopentyloxy-Substituted Benzyl Intermediate

The isopentyloxy group (3-methylbutoxy) is introduced via nucleophilic substitution on an appropriate phenolic precursor:

  • Starting material: 2-hydroxybenzyl derivatives.
  • Reaction: Alkylation of the phenol group with isopentyl halides (e.g., isopentyl bromide) under basic conditions.
  • Mechanism: Nucleophilic substitution (SN2) where the phenolate ion attacks the alkyl halide.
  • Conditions: Typically conducted in polar aprotic solvents with a base such as potassium carbonate.

This step yields the 2-(isopentyloxy)benzyl intermediate, which is then ready for coupling with the amine.

Coupling to Form N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline

The final step involves forming the secondary amine linkage between the benzyl intermediate and 3,5-dimethylaniline:

Reductive Amination Method

  • Reagents: 3,5-dimethylaniline and 2-(isopentyloxy)benzaldehyde.
  • Procedure:
    • Mix the amine and aldehyde in ethanol or another suitable solvent.
    • Add a base such as triethylamine to facilitate imine formation.
    • Monitor imine formation by TLC or GC (typically 30 minutes to 3 hours).
    • Add a reducing agent such as sodium borohydride (NaBH₄) to reduce the imine to the secondary amine.
  • Yield: Isolated yields range from 46% to 94% in similar N-benzyl phenethylamine syntheses, suggesting high efficiency.
  • Advantages: Mild conditions, high selectivity, and straightforward purification by precipitation of hydrochloride salts.

Alternative Coupling Strategies

  • Nucleophilic substitution: Direct nucleophilic attack of the amine on a benzyl halide derivative.
  • Catalytic coupling: Transition metal-catalyzed amination reactions may be employed but are less common for this specific compound.

Summary Table of Preparation Steps

Step Starting Material(s) Reaction Type Conditions/Notes Yield/Outcome
1 3,5-dimethyl-cyclohexenone oxime Catalytic dehydrogenation Pd/SiO₂ catalyst, 280–300°C, H₂/N₂ gas flow ~79% theoretical yield of 3,5-dimethylaniline
2 o-nitroaniline derivatives Diazotization & reduction NaNO₂/HCl at 0–5°C, reducing agents (Na hypophosphite, Raney Ni) Up to 92.5% yield of 3,5-dimethylaniline
3 2-hydroxybenzyl derivative + isopentyl halide Nucleophilic substitution Base (K₂CO₃), polar aprotic solvent High conversion to 2-(isopentyloxy)benzyl intermediate
4 3,5-dimethylaniline + 2-(isopentyloxy)benzaldehyde Reductive amination EtOH, triethylamine, NaBH₄, 30 min–3 h 46–94% yield of this compound

Research Findings and Considerations

  • The catalytic dehydrogenation method for 3,5-dimethylaniline is preferred for industrial scale due to its efficiency and environmental benefits compared to older coal tar-based methods.
  • Reductive amination provides a versatile and high-yielding route to the final compound, with the ability to tolerate various substituents on the benzyl and aniline moieties.
  • The isopentyloxy group introduction via nucleophilic substitution is a standard etherification method, ensuring regioselectivity and stability of the ether linkage.
  • Safety precautions are necessary due to irritant properties of substituted anilines; proper protective equipment and handling protocols are recommended.

Scientific Research Applications

GLP-1 Receptor Agonist

One of the most significant applications of N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline is its potential as a GLP-1 receptor agonist . Research indicates that this compound can mimic the effects of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism and appetite regulation. The compound's ability to enhance bioavailability through oral administration makes it a promising candidate for treating conditions such as:

  • Type 2 Diabetes : By promoting insulin secretion and inhibiting glucagon release, it can help manage blood sugar levels effectively.
  • Obesity : Its appetite-suppressing properties can aid in weight management strategies .

Therapeutic Agent for Autoimmune Diseases

Another notable application is in the development of therapeutic agents for autoimmune diseases. The compound has been investigated for its efficacy in combination therapies that include TNF-α inhibitors. This combination has shown potential in treating conditions such as rheumatoid arthritis and lupus by modulating immune responses and reducing inflammation .

Case Study 1: GLP-1 Agonist Development

A study published in a patent document outlines the synthesis and biological evaluation of this compound as a GLP-1 receptor agonist. The research demonstrated significant improvements in metabolic stability and activity compared to existing peptide-based therapies. The findings suggest that this compound could be developed into a non-invasive treatment option for diabetes and obesity .

Case Study 2: Autoimmune Disease Treatment

In another patent application, the compound was tested alongside TNF-α inhibitors for its ability to alleviate symptoms of autoimmune diseases. The results indicated that patients receiving this combination therapy experienced reduced disease activity scores and improved quality of life metrics compared to those receiving standard treatments alone .

Biomedical Research Applications

Beyond pharmaceuticals, this compound has potential applications in biomedical research:

  • Forensic Science : Its unique chemical structure allows for specific detection methods in forensic investigations.
  • Clinical Diagnostics : The compound can be utilized in assays designed to measure biological markers related to metabolic disorders .

Mechanism of Action

The mechanism of action of N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Reactivity and Properties
  • N-(2-Nitrobenzalidene)-2,4-dimethylaniline (Schiff Base) (): This Schiff base features a nitro group at the 2-position of the benzyl ring instead of isopentyloxy. The nitro group enhances electron-withdrawing effects, leading to a red-shifted absorption spectrum and significant third-order nonlinear optical (NLO) properties (second hyperpolarizabilities: non-zero values).
  • N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide (): Substitution of methyl groups with bromine atoms (3,5-dibromo) introduces steric bulk and alters electronic properties. Bromine’s electron-withdrawing nature may reduce solubility in non-polar solvents compared to the methyl groups in 3,5-DMA. The target compound’s isopentyloxy group could enhance solubility in organic matrices.
Core Modifications: 3,5-Dimethylaniline vs. Other Aniline Derivatives
  • Chlorinated analogs are often less thermally stable due to weaker C-Cl bonds compared to C-CH₃.
  • 2,4-Dimethylaniline-d11 ():
    Used as an internal standard for quantifying dimethylaniline isomers, this deuterated compound highlights analytical challenges for 3,5-DMA derivatives, as isotopic labeling for 3,5-DMA is unavailable. This complicates precise quantification compared to 2,4-dimethylaniline analogs.

Analytical Challenges

The absence of labeled standards for 3,5-DMA () complicates quantification via mass spectrometry or chromatography, unlike 2,4-dimethylaniline-d11. This necessitates case-by-case validation for derivatives like the target compound.

Biological Activity

N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

  • Chemical Formula : C20H27NO
  • CAS Number : 1040686-88-1
  • Molecular Weight : 311.44 g/mol

The structure of this compound features a benzyl group substituted with an isopentyloxy moiety and two methyl groups on the aniline ring. This unique structure may confer specific biological activities that are currently under investigation.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors involved in key biochemical pathways. Its activity may be attributed to:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for metabolic processes, potentially altering cellular metabolism.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cellular responses.

Biochemical Pathways

The compound's activity suggests involvement in several biochemical pathways:

  • Antioxidant Activity : It may scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antitumor Potential : Preliminary studies indicate that it might inhibit tumor cell proliferation through apoptosis induction.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

  • Cell Line Studies : In vitro assays on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated significant cytotoxic effects. The IC50 values indicate effective inhibition of cell proliferation.
Cell LineIC50 Value (µM)
A5496.75 ± 0.19
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results suggest that the compound has a promising therapeutic index for further development in cancer treatment.

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens:

  • Bacterial Strains Tested : E. coli and S. aureus were used to evaluate antibacterial activity.
  • Results : this compound exhibited moderate antibacterial effects, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

  • In Vivo Studies : Research involving animal models has demonstrated that administration of this compound leads to significant changes in body weight and organ health, particularly in the spleen and liver, suggesting dose-dependent effects on organ function and potential toxicity at higher doses .
  • Toxicological Assessments : Long-term exposure studies revealed hematological changes and signs of organ stress (e.g., splenomegaly), indicating a need for careful evaluation of safety profiles in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline?

  • Methodology :

  • Step 1 : Alkylation of 3,5-dimethylaniline (CAS 108-69-0, ) with 2-(isopentyloxy)benzyl chloride. Use tert-butoxide as a base in isopropyl alcohol under inert atmosphere (40°C, 18h) to optimize yield and minimize side reactions .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane). Monitor reaction progress using TLC and confirm structure via 1H^1H-NMR.
    • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and bond lengths .
  • Spectroscopy : Compare 13C^{13}C-NMR and IR data with NIST reference spectra for 3,5-dimethylaniline derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion).

Q. What safety protocols are critical during synthesis?

  • Hazard Mitigation :

  • 3,5-Dimethylaniline is highly toxic (CAS 108-69-0; ). Use fume hoods, PPE (gloves, goggles), and monitor air quality.
  • Store isopentyloxybenzyl intermediates in inert, moisture-free environments to prevent degradation.

Advanced Research Questions

Q. How does This compound behave in coordination chemistry?

  • Experimental Design :

  • Synthesize organometallic complexes (e.g., with Mn or Co) using this ligand. Study electronic effects via cyclic voltammetry and UV-Vis spectroscopy.
  • Reference : Similar 3,5-dimethylaniline derivatives in cobalt complexes show altered electrochemical properties due to low-energy π*-orbitals .

Q. What challenges arise in characterizing its electronic properties?

  • Data Contradiction Analysis :

  • Discrepancies in UV-Vis absorption peaks may stem from solvent polarity or aggregation. Cross-validate with computational methods (DFT) to assign transitions.
  • Example : Compare experimental vs. calculated HOMO-LUMO gaps using Gaussian08.

Q. Can this compound serve as a precursor for enzyme inhibitors or biochemical probes?

  • Methodological Approach :

  • Derivatize the aniline group to introduce sulfonate or hydroxyl moieties (e.g., akin to Trinder’s reagents like MADB; ). Test inhibitory activity against peroxidases using kinetic assays.
  • Caution : Avoid direct biological assays without verifying cytotoxicity (MTT assay recommended).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline

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